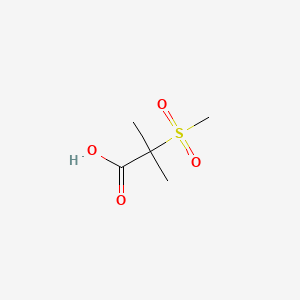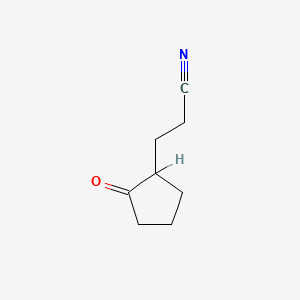
Propionic acid, 2-methyl-2-(methylsulfonyl)-
描述
“Propionic acid, 2-methyl-2-(methylsulfonyl)-” is a chemical compound with the molecular formula C5H10O4S . It has a molecular weight of 166.2 .
Molecular Structure Analysis
The InChI code for “Propionic acid, 2-methyl-2-(methylsulfonyl)-” is 1S/C5H10O4S/c1-5(2,4(6)7)10(3,8)9/h1-3H3,(H,6,7) . This indicates that the compound contains carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis
“Propionic acid, 2-methyl-2-(methylsulfonyl)-” is a solid at room temperature . It has a predicted melting point of 79.46°C and a predicted boiling point of 386.5°C at 760 mmHg .科学研究应用
Metabolic Pathways and Biological Transformations
- The compound has been identified as a metabolite in biological systems, such as in the metabolism of thiamine propyl disulfide in rats. It is a product of specific metabolic pathways involving the transformation of foreign alkyl mercaptans (Nishikawa, Suzuoki, & Numata, 1967).
Application in Drug Metabolism Studies
- It plays a role in drug metabolism, serving as a model for studying the metabolic pathways of certain drugs. For instance, its presence in the biotransformation of specific AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators has been observed (Zmijewski et al., 2006).
Environmental Monitoring and Analysis
- Its detection and analysis in environmental samples, such as sewage, river, and drinking water, indicate its relevance in environmental monitoring and pollution studies. This aspect is crucial for understanding its distribution and impact in the environment (Heberer & Stan, 1997).
Chemical Synthesis and Pharmaceutical Applications
- The compound is used in chemical synthesis, particularly in the preparation of various pharmaceutical compounds. Its involvement in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles, which have medicinal significance, highlights its versatility in organic synthesis (Moskvichev et al., 2001).
Industrial and Chemical Engineering Applications
- In the field of chemical engineering, it is explored for its potential in optimizing processes like the extraction of propionic acid from waste streams, indicating its relevance in industrial applications and waste management (Ayan, Baylan, & Çehreli, 2020).
Role in Polymer Science and Materials Engineering
- The compound is utilized in the development of polymers and materials engineering. For instance, its application in the synthesis of copolymers demonstrates its importance in the field of material science, particularly in the creation of advanced materials with specific properties (Liu & Liu, 2014).
安全和危害
“Propionic acid, 2-methyl-2-(methylsulfonyl)-” is classified as harmful, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-methyl-2-methylsulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-5(2,4(6)7)10(3,8)9/h1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWJRYVSTKPXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180497 | |
| Record name | Propionic acid, 2-methyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 2-methyl-2-(methylsulfonyl)- | |
CAS RN |
25841-43-4 | |
| Record name | 2-Methyl-2-(methylsulfonyl)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25841-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, 2-methyl-2-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025841434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 2-methyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methanesulfonyl-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














